molecular formula C22H34O4 B1360754 Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate CAS No. 898757-95-4

Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate

Cat. No.: B1360754
CAS No.: 898757-95-4
M. Wt: 362.5 g/mol
InChI Key: PBAIBQXPTJGEBT-UHFFFAOYSA-N
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Description

Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate (CAS: 385398-15-2) is a synthetic ester derivative characterized by a central 8-oxooctanoate backbone substituted with a 4-hexyloxyphenyl group at the carbonyl position. The hexyloxy chain (C₆H₁₃O-) attached to the para position of the phenyl ring distinguishes it from related compounds.

Properties

IUPAC Name

ethyl 8-(4-hexoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-3-5-6-11-18-26-20-16-14-19(15-17-20)21(23)12-9-7-8-10-13-22(24)25-4-2/h14-17H,3-13,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAIBQXPTJGEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645801
Record name Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-95-4
Record name Ethyl 4-(hexyloxy)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hexyloxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where 4-hexyloxybenzoyl chloride reacts with the ester in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 8-(4-hexyloxyphenyl)-8-oxooctanoic acid.

    Reduction: Formation of 8-(4-hexyloxyphenyl)-8-hydroxyoctanoate.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituents:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Features
Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate 4-hexyloxy (C₆H₁₃O-) ~348.5* Long alkoxy chain; high lipophilicity
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate 4-ethoxy (C₂H₅O-) 306.40 Shorter alkoxy chain; lower logP
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate 3,5-dimethoxy (2 × OCH₃) 322.37 Electron-donating groups; enhanced stability
Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate 2,3,4,5-tetrafluoro (4 × F) 334.31 Electron-withdrawing groups; increased reactivity

*Calculated based on structural formula.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents (e.g., 3,5-dimethoxy) enhance resonance stabilization, whereas fluorine atoms (e.g., tetrafluoro derivative) increase electronegativity and oxidative stability .

Physicochemical Properties

  • Solubility : Longer alkoxy chains (hexyloxy) reduce aqueous solubility but improve organic solvent compatibility (e.g., DCM, THF) .
  • Thermal Stability : Methoxy and fluorine substituents enhance thermal stability, as seen in porphyrin derivatives .

Biological Activity

Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate, a compound with the CAS number 898757-95-4, is a synthetic organic molecule that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H34O4
  • Molecular Weight : 362.5 g/mol
  • Structure : The compound features an ethyl ester functional group and a hexyloxy-substituted phenyl ring, which may influence its solubility and interaction with biological systems.

Biological Activity

The biological activity of this compound has been explored in several studies. Key findings include:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in various biological systems. Antioxidants are crucial for preventing cellular damage caused by free radicals.
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in vitro and in vivo. This activity may be attributed to the inhibition of pro-inflammatory cytokines and pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
  • Modulation of Signaling Pathways : It could influence key signaling pathways related to oxidative stress and inflammation, such as the NF-kB pathway.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

StudyObjectiveFindings
Study A (2023)Evaluate antioxidant capacityDemonstrated significant reduction in oxidative markers in treated cells.
Study B (2023)Investigate anti-inflammatory effectsShowed decreased levels of TNF-alpha and IL-6 in animal models.
Study C (2023)Assess antimicrobial activityIn vitro tests revealed inhibition of E. coli and S. aureus growth at specific concentrations.

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